N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide
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Overview
Description
N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly as UV absorbers and stabilizers in various materials. The unique structure of this compound allows it to interact with UV light, making it valuable in protecting materials from UV radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This core is then functionalized with various substituents to achieve the desired structure. Common reagents used in the synthesis include methoxy and methyl groups, which are introduced through specific reaction conditions such as alkylation and sulfonation .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a UV absorber in polymers and coatings to protect materials from UV degradation.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its potential therapeutic effects, including its role as an antioxidant.
Industry: Applied in the production of UV-resistant materials, such as plastics and textiles.
Mechanism of Action
The mechanism of action of N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide involves its ability to absorb UV light and dissipate the energy as heat. This prevents the UV light from causing damage to the material or biological system it is protecting. The compound’s structure allows it to form stable interactions with UV light, making it an effective UV absorber .
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328): Another benzotriazole derivative used as a UV absorber.
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Known for its UV-stabilizing properties.
Uniqueness
N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide is unique due to its specific substituents, which enhance its UV-absorbing capabilities and stability. The presence of the methoxy and methyl groups, along with the fluorobenzenesulfonamide moiety, provides distinct chemical properties that differentiate it from other benzotriazole derivatives .
Properties
Molecular Formula |
C20H17FN4O3S |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[3-(benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C20H17FN4O3S/c1-13-11-18(24-29(26,27)15-9-7-14(21)8-10-15)20(28-2)19(12-13)25-22-16-5-3-4-6-17(16)23-25/h3-12,24H,1-2H3 |
InChI Key |
YXGHWUZPZJYFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)OC)NS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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